N'-(3-Bromobenzylidene)-3-(4-((4-ME-benzyl)oxy)PH)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(3-Bromobenzylidene)-3-(4-((4-ME-benzyl)oxy)PH)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Bromobenzylidene)-3-(4-((4-ME-benzyl)oxy)PH)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-bromobenzaldehyde with 3-(4-((4-ME-benzyl)oxy)PH)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the benzylidene moiety.
Reduction: Reduction reactions could target the carbonyl group or the bromine substituent.
Substitution: The bromine atom in the benzylidene group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(3-Bromobenzylidene)-3-(4-((4-ME-benzyl)oxy)PH)-1H-pyrazole-5-carbohydrazide would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-Bromobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-(3-Chlorobenzylidene)-3-(4-((4-ME-benzyl)oxy)PH)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-(3-Bromobenzylidene)-3-(4-((4-ME-benzyl)oxy)PH)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The specific substitution pattern on the pyrazole ring and the benzylidene group also contribute to its distinct properties.
Properties
CAS No. |
634896-51-8 |
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Molecular Formula |
C25H21BrN4O2 |
Molecular Weight |
489.4 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H21BrN4O2/c1-17-5-7-18(8-6-17)16-32-22-11-9-20(10-12-22)23-14-24(29-28-23)25(31)30-27-15-19-3-2-4-21(26)13-19/h2-15H,16H2,1H3,(H,28,29)(H,30,31)/b27-15+ |
InChI Key |
YXHDGSYCWGMMFH-JFLMPSFJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)Br |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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